molecular formula C11H16N2O2S B2557213 Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate CAS No. 452088-34-5

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B2557213
CAS No.: 452088-34-5
M. Wt: 240.32
InChI Key: QDZJROJNKFKBEP-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core with an ethyl substituent at the 6-position and a methyl ester at the 3-carboxylate position. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antiviral and anti-inflammatory activities. Its synthesis typically involves the Gewald reaction, a multicomponent process used to generate substituted aminothiophenes and their fused derivatives .

Properties

IUPAC Name

methyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-3-13-5-4-7-8(6-13)16-10(12)9(7)11(14)15-2/h3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZJROJNKFKBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-C]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of thienopyridines exhibit significant antitumor properties. For example:

  • In Vitro Studies : Research has shown that compounds similar to Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MDA-MB-468. These studies demonstrated a decrease in viable cell numbers and alterations in cell cycle phases (increased G0/G1 phase and decreased S phase) upon treatment with these compounds .
  • In Ovo Models : The chick chorioallantoic membrane (CAM) model has been employed to evaluate the antitumor efficacy of these compounds in vivo. Notably, certain derivatives reduced tumor size significantly in this model .

Potential Therapeutic Applications

Given its biological activity profile, this compound may have several therapeutic applications:

Case Studies and Research Findings

StudyYearFindings
Boschelli et al.2005Reported synthesis and activity of thienopyridine derivatives against Src kinase implicated in cancer .
Claridge et al.2008Demonstrated inhibition of VEGFR by thienopyridine ethers .
Recent In Vitro Studies2021Showed significant reduction in cell viability in triple-negative breast cancer models .

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at the 6-position (e.g., methyl, benzyl, acetyl, sulfonyl) and the ester group (methyl vs. ethyl). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name 6-Position Substituent Ester Group Molecular Weight (Da) logP Key Applications/Activities
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethyl Methyl 240.32 ~2.5* HIV reverse transcriptase inhibition
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl Ethyl 240.09 2.484 Adenosine A1 receptor binding (ΔG = −114.56 kcal/mol)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Ethyl 316.42 ~3.2* Cytotoxic agent synthesis
Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (4-Methylphenyl)sulfonyl Ethyl 380.50 ~1.8* Experimental kinase inhibition

*Predicted values based on structural analogs.

Pharmacological and Physicochemical Properties

Drug-Likeness and ADMET Profiles

  • Methyl 6-ethyl derivative: Predicted to comply with Lipinski’s rule (molecular weight < 500, logP < 5, H-bond donors < 5, acceptors < 10), suggesting oral bioavailability. Its methyl ester group may enhance metabolic stability compared to ethyl esters .
  • Ethyl 6-methyl analog (EAMT): Demonstrates excellent drug-likeness (logP = 2.484, polar surface area = 55.56 Ų) and binds to the Adenosine A1 receptor with a binding free energy of −114.56 kcal/mol .
  • 6-Benzyl derivative : Higher molecular weight (316.42 Da) and logP (~3.2) may reduce solubility but improve membrane permeability. However, it carries acute oral toxicity risks (H302) .

Reactivity and Metal Complexation

  • Methyl 2-amino-6-methyl derivatives form stable Schiff base complexes with Fe(II), Zn(II), and Pd(II), enhancing optical properties for optoelectronic applications .
  • The ethyl 6-acetyl analog (CRCM5484-2) serves as a precursor for BET inhibitors, highlighting the role of acetyl groups in modulating protein interactions .

Biological Activity

Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate (CAS Number: 452088-34-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₆N₂O₂S
Molecular Weight: 240.33 g/mol
IUPAC Name: this compound
InChI Key: QDZJROJNKFKBEP-UHFFFAOYSA-N

The compound is characterized by a tetrahydrothieno-pyridine scaffold which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization:
    • The compound has shown to bind to the colchicine site on tubulin, leading to the inhibition of microtubule formation. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. In vitro studies reported IC₅₀ values ranging from 1.1 to 4.7 μM against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
  • Selectivity for Cancer Cells:
    • Importantly, this compound exhibited minimal cytotoxic effects on normal human peripheral blood mononuclear cells (PBMCs), with IC₅₀ values exceeding 20 μM , indicating a selective toxicity towards cancerous cells .

The mechanisms underlying the anticancer effects of this compound can be summarized as follows:

  • Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells in a dose-dependent manner.
  • Cell Cycle Arrest: By inhibiting tubulin polymerization, it causes an accumulation of cells in the G2/M phase.

Research Findings

A review of the literature reveals various studies focused on the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Beckers et al.Reported IC₅₀ values for related compounds ranged from 1.1–4.7 μM , indicating strong antiproliferative activity against multiple cancer cell lines .
MDPI StudyInvestigated structural modifications that enhanced biological activity; compounds with specific substitutions showed improved potency against cancer cells .
ResearchGate ReviewDiscussed a series of tetrahydrothieno pyridine derivatives and their biological activities, emphasizing the importance of structural features for activity .

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